molecular formula C7H15N B1265683 4-Ethylpiperidine CAS No. 3230-23-7

4-Ethylpiperidine

Cat. No. B1265683
CAS RN: 3230-23-7
M. Wt: 113.2 g/mol
InChI Key: KWHPWBXOLZTZMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Ethylpiperidine, such as (3S, 4R)-3-amino-4-ethylpiperidine, has been achieved through enantiospecific, multi-step processes starting from readily available precursors. Key steps in these syntheses often involve specific rearrangements and diastereoselective hydrogenations that afford the desired trans-substituted piperidine with high selectivity (Reilly, Anthony, & Gallagher, 2003). These methods underscore the complexity and the precision required in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of 4-Ethylpiperidine and its derivatives has been extensively studied, providing insights into their conformational preferences and structural characteristics. The structure analysis often involves spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside computational approaches like DFT calculations. These studies reveal the importance of intramolecular hydrogen bonds, electron delocalization, and steric effects in determining the stability and reactivity of the molecule (Mahalakshmi & Balachandran, 2014).

Scientific Research Applications

Dopamine Transporter Affinity

A study by Prisinzano et al. (2002) explored the binding affinity of 4-ethylpiperidine analogues to the dopamine transporter (DAT). These compounds, especially 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, showed subnanomolar affinity and selectivity for DAT, indicating potential for neurological research applications (Prisinzano et al., 2002).

Synthesis and Stereochemistry

Reilly, Anthony, and Gallagher (2003) reported an enantiospecific synthesis of 4-ethylpiperidine, highlighting its significance in stereochemical studies. The synthesis process involved an Overman rearrangement, showcasing the molecule's utility in advanced synthetic chemistry (Reilly, Anthony, & Gallagher, 2003).

Thermochemistry Research

Silva, Cabral, and Gomes (2006) conducted a study on the thermochemistry of ethylpiperidines, including 4-ethylpiperidine. Their research focused on determining the enthalpies of combustion and formation, providing valuable data for thermodynamic studies (Silva, Cabral, & Gomes, 2006).

Structural Analysis

Dega-Szafran et al. (2013) investigated the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid. Their work involved X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, contributing to the field of molecular structure analysis (Dega-Szafran et al., 2013).

PAF-Receptor Antagonist Synthesis

Benmehdi et al. (2008) synthesized trisubstituted 4-aminopiperidines from ethyl 4-oxo-3-piperidinecarboxylate. This research is relevant in the development of PAF-receptor antagonists, indicating potential pharmacological applications (Benmehdi et al., 2008).

Alkoxycarbonylpiperidines in Palladium-Catalyzed Aminocarbonylation

Takács et al. (2014) explored the use of alkoxycarbonylpiperidines, including 4-ethylpiperidine derivatives, in palladium-catalyzed aminocarbonylation. Their research adds to the understanding of catalytic processes involving piperidines (Takács et al., 2014).

Antiarrhythmic Activities of Piperidine Derivatives

Abdel-Hafez et al. (2009) synthesized and evaluated the antiarrhythmic activities of tricyclic and tetracyclic thienopyridine derivatives, including compounds derived from 1-ethylpiperidin-4-one. This study contributes to the development of new antiarrhythmic agents (Abdel-Hafez et al., 2009).

Hyperbranched Polymer Synthesis

Sinananwanich, Higashihara, and Ueda (2009) synthesized a hyperbranched polymer based on piperidine-4-one, using 1-(3-phenoxypropyl)piperidine-4-one as a monomer. This research is significant in polymer science, especially in creating highly branched structures (Sinananwanich, Higashihara, & Ueda, 2009).

Reductive Deoxygenation Studies

Jang and Cho (2002) investigated the reductive deoxygenation of alcohols and diols using N-ethylpiperidine hypophosphite. This research provides insights into novel methods for deoxygenation, crucial in organic synthesis (Jang & Cho, 2002).

Safety And Hazards

4-Ethylpiperidine is classified as a flammable liquid. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines, including 4-Ethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHPWBXOLZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186036
Record name 4-Ethylpiperidine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperidine

CAS RN

3230-23-7
Record name 4-Ethylpiperidine
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Record name 4-Ethylpiperidine
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Record name 3230-23-7
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Record name 4-Ethylpiperidine
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Record name 4-ethylpiperidine
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Record name 4-Ethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Reilly, DR Anthony, C Gallagher - Tetrahedron letters, 2003 - Elsevier
… In particular, a (3S,4R)-3-amino-4-ethylpiperidine 3 as a partner to the quinolone nucleus … (3S,4R)-3-amino-4-ethylpiperidine has been achieved in eight steps utilizing a highly selective …
Number of citations: 35 www.sciencedirect.com
S Wawzonek, MF Nelson Jr… - Journal of the American …, 1952 - ACS Publications
… prepared by the directions which are given for 4- ethylpiperidine with the exception of 4-( /3-hydroxyethyl )piperidine and 2,6-dimethyl-4-ethylpiperidine. A solution of 4-ethylpyridine16 (…
Number of citations: 42 pubs.acs.org
S Wawzonek, TC Wilkinson - The Journal of Organic Chemistry, 1966 - ACS Publications
… N-Chloro-4-ethylpiperidine and N-chloro-3-methyl-4-ethylpiperidine when cyclized by the Hofmann-Loeffler reaction gave a mixture of the respective quinuclidines and l-azabicyclo[2.2.…
Number of citations: 9 pubs.acs.org
MAVR da Silva, JITA Cabral, JRB Gomes - The Journal of Chemical …, 2006 - Elsevier
… In principle and taking into account the previous words, the suggested gas-phase enthalpies of formation for 3-ethylpiperidine and 4-ethylpiperidine are those estimated from the group …
Number of citations: 10 www.sciencedirect.com
RR Annand, RM Hurd… - Journal of the …, 1965 - iopscience.iop.org
… The adsorption of 4-ethylpyridine, 4-ethylpiperidine, and very low molecular weight poly(4-… to the steel surface and that the 4-ethylpiperidine is bonded at the nitrogen atom but that the 4-…
Number of citations: 172 iopscience.iop.org
R Kikumoto, Y Tamao, K Ohkubo… - Journal of Medicinal …, 1980 - ACS Publications
… N“-Substituted naphthalenesulfonyl-L-arginine amide derivatives of 4-methyland 4-ethylpiperidine … Arginine amide derivatives of 4-methyl- or 4-ethylpiperidine with tetralin or an oxygen-…
Number of citations: 61 pubs.acs.org
ME Wolff - Chemical Reviews, 1963 - ACS Publications
… heptanes and 3,8-Endomethylene-Sazabicyclo [3.2.1 ]octane The Hofmann-Loffler reaction on 4-ethylpiperidine derivatives presents a confusing picture with respect to the products. …
Number of citations: 538 pubs.acs.org
J Paleček, Z Polivka - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
… The resulting product of molecular formula C9H19N, according to infra-red spectrum was identical with 1,3-dimethyl-4-ethylpiperidine (VI); the melting points of its salts corresponded to …
Number of citations: 7 cccc.uochb.cas.cz
S Okamoto, U Okamoto, A Hijikata-Okunomiya… - Thrombosis …, 1988 - Elsevier
… Results accumulated supported the possibility that the 4-ethylpiperidine radical of No. 205 assumed the toxicity of the compound. Therefore, instead of the ethylpiperidine, a-alanine …
Number of citations: 9 www.sciencedirect.com
R Lukeš, M Ferles - Collection of Czechoslovak Chemical …, 1951 - cccc.uochb.cas.cz
… • 4-Ethylpiperidine on treatment with sodium hypochlorite gave l-chloro-4-ethylpiperidine … cyclisation of l-chloro4-methyl-4-ethylpiperidine (III) under irradiation with ultraviolet light4 …
Number of citations: 3 cccc.uochb.cas.cz

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